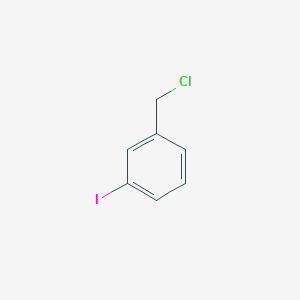

1-(Chloromethyl)-3-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGDQMRBOFYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516740 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60076-09-7 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Chloromethyl)-3-iodobenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-3-iodobenzene

Introduction

This compound (CAS No: 60076-09-7) is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science.[1] Its structure, featuring two distinct and orthogonally reactive halogen substituents, makes it a highly versatile building block for the construction of complex molecular architectures.[1] The presence of a benzylic chloride offers a site for nucleophilic substitution, while the iodo group on the aromatic ring serves as a prime handle for transition-metal-catalyzed cross-coupling reactions.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its spectroscopic profile, synthesis, reactivity, and safe handling. The protocols and data presented herein are synthesized to be self-validating, providing a trustworthy foundation for laboratory applications.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

Structural and General Properties

The molecule consists of a benzene ring substituted at the 1- and 3- positions with a chloromethyl (-CH₂Cl) group and an iodine (-I) atom, respectively.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | m-Iodobenzyl chloride, 3-Iodobenzyl chloride | [2] |

| CAS Number | 60076-09-7 | [1][2] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2][3][4] |

| Appearance | Data not available; likely a liquid or low-melting solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, acetone) | |

| XLogP3 | 3.5 | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not widely published, a detailed prediction based on established principles provides a strong validation framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct regions: aromatic and benzylic.

-

Aromatic Region (δ 7.0-7.8 ppm): The four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns due to ortho-, meta-, and para-coupling.

-

Benzylic Region (δ ~4.5 ppm): The two protons of the chloromethyl (-CH₂Cl) group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR: The carbon NMR spectrum should display six unique signals.

-

Aromatic Region (δ 125-145 ppm): Four signals will correspond to the four CH carbons of the ring. Two additional quaternary carbon signals will be present: one attached to the iodine (at a higher field, ~95 ppm, due to the heavy atom effect) and one attached to the chloromethyl group.

-

Aliphatic Region (δ ~45 ppm): A single signal corresponding to the carbon of the -CH₂Cl group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (typically 128 or more).

-

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Bending (CH₂): A characteristic scissoring vibration for the methylene group should be visible around 1400-1450 cm⁻¹.

-

C-Cl Stretch: A strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹.[5]

-

C-I Stretch: A strong band is expected at a lower wavenumber, typically between 500-600 cm⁻¹, due to the high mass of the iodine atom.[5]

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

-

Instrument Setup: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information on the molecular weight and fragmentation pattern, which is a fingerprint for the compound's structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 252.

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 254 with approximately one-third the intensity of the M⁺ peak.

-

Key Fragments: The primary fragmentation pathway involves the loss of the substituents.

-

Loss of Chlorine: A significant peak at m/z 217, corresponding to the [M-Cl]⁺ fragment (the iodobenzyl cation).

-

Loss of Iodide: A peak at m/z 125, corresponding to the [M-I]⁺ fragment (the chlorobenzyl cation). This fragment will also exhibit an isotope peak at m/z 127.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Synthesis and Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen-containing functional groups.

Synthetic Protocol via Chlorination

A common and efficient method for synthesizing benzylic chlorides is the reaction of the corresponding benzyl alcohol with thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis from 3-Iodobenzyl Alcohol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-iodobenzyl alcohol (1.0 equiv.) and a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions. Thionyl chloride is the chlorinating agent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and the HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of the title compound.

Dual Reactivity Profile

The power of this reagent lies in its ability to undergo sequential, regioselective reactions.[1]

-

Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is an excellent electrophile. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, cyanides) via an Sₙ2 mechanism to introduce the 3-iodobenzyl moiety.[1]

-

Cross-Coupling at the Aromatic Position: The C-I bond is highly reactive towards transition-metal catalysts, particularly palladium. This enables facile carbon-carbon or carbon-heteroatom bond formation through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, leaving the chloromethyl group intact for subsequent transformations.[1]

Caption: Dual reactivity pathways for selective functionalization.

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3] It is likely to cause severe skin burns and serious eye damage.[3][4]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined, bifunctional nature allows for precise and sequential molecular construction, making it a powerful tool for creating novel pharmaceutical candidates and advanced organic materials. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity profile, combined with stringent adherence to safety protocols, is paramount for its successful and safe application in a research and development setting.

References

-

PubChem. 1-(Chloromethyl)-3-(iodomethyl)benzene | C8H8ClI | CID 53990055. [Link]

-

PubChem. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211. [Link]

-

1-Chloro-3-iodobenzene - LookChem. [Link]

-

PubChem. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064. [Link]

-

PubChem. This compound | C7H6ClI | CID 13059978. [Link]

-

1-chloro-3-iodobenzene - 625-99-0, C6H4ClI, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. [Link]

Sources

- 1. This compound|CAS 60076-09-7 [benchchem.com]

- 2. This compound | C7H6ClI | CID 13059978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(Chloromethyl)-3-iodobenzene (CAS Number: 60076-09-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route often hinge on the judicious choice of starting materials. 1-(Chloromethyl)-3-iodobenzene, a seemingly simple molecule, embodies the strategic advantage of a bifunctional building block. Its unique architecture, featuring two distinct and orthogonally reactive halogen substituents, offers a powerful platform for the sequential and regioselective construction of complex molecular frameworks.[1] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, practical understanding of this versatile reagent. We will explore the nuanced reactivity of both the benzylic chloride and the aryl iodide, offering not just protocols, but the strategic thinking behind their application.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, with the chemical formula C₇H₆ClI, is a liquid at room temperature.[2] Its molecular structure is characterized by a benzene ring substituted with a chloromethyl group and an iodine atom at the meta position relative to each other. This arrangement is key to its dual reactivity.

| Property | Value | Source |

| CAS Number | 60076-09-7 | |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Iodobenzyl chloride, 3-Iodobenzyl chloride | [3] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [2] |

Section 2: Synthesis and Characterization

A common and reliable method for the preparation of this compound involves the chlorination of 3-iodobenzyl alcohol. The hydroxyl group of the alcohol is readily converted to a chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a frequently employed reagent due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Synthesis Protocol: Chlorination of 3-Iodobenzyl Alcohol

This protocol is based on established methods for the conversion of benzyl alcohols to benzyl chlorides.

Materials:

-

3-Iodobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and the generated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the two protons of the chloromethyl group (CH₂Cl) in the range of δ 4.5-4.7 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.8 ppm.

-

¹³C NMR: The carbon of the chloromethyl group is expected to resonate around δ 45-47 ppm. The aromatic carbons will appear in the δ 125-142 ppm range, with the carbon attached to the iodine atom being the most downfield.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and characteristic isotopic patterns for chlorine.

-

Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and C-Cl stretching.

Section 3: The Dichotomy of Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. This allows for a programmed, stepwise functionalization of the molecule.

Caption: Dual reactivity of this compound.

The Aryl Iodide: A Gateway to Carbon-Carbon Bond Formation

The iodine atom attached to the aromatic ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone for constructing biaryl systems and introducing alkynyl moieties, which are prevalent in many pharmaceutical compounds.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF) and water

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 mmol K₂CO₃).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many natural products and functional materials.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), copper(I) iodide (e.g., 4 mol%), and the anhydrous solvent.

-

Add this compound (1.0 equivalent), phenylacetylene (1.2 equivalents), and the amine base (e.g., 2.0 equivalents of triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

The Benzylic Chloride: A Handle for Nucleophilic Substitution

The chloromethyl group is a reactive benzylic halide, making it susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of various functional groups, such as amines, ethers, and thioethers.

Materials:

-

This compound

-

Piperidine

-

Base (e.g., K₂CO₃, Et₃N) (optional, to scavenge HCl)

-

Solvent (e.g., Acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add piperidine (1.1 to 2.0 equivalents) and the base (if used).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude product, which can be purified by column chromatography.

Caption: Stepwise modification of the bifunctional reagent.

Section 4: Advanced Synthetic Applications

The true power of this compound is realized in multi-step syntheses where both reactive sites are strategically employed. For instance, a Suzuki or Sonogashira coupling can first be performed at the iodo position, followed by a nucleophilic substitution at the chloromethyl group, or vice versa. This orthogonal reactivity allows for the convergent synthesis of complex molecules with high levels of control.

Grignard Reagent Formation

While the aryl iodide is more reactive towards palladium catalysis, it can also be used to form a Grignard reagent. However, the presence of the reactive chloromethyl group can complicate this transformation. A more selective approach would be a halogen-magnesium exchange, though direct formation is possible under carefully controlled conditions. The resulting Grignard reagent can then be reacted with various electrophiles, such as aldehydes, ketones, or carbon dioxide.

Section 5: Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[4]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

-

If inhaled: Move the person into fresh air.[4]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek medical attention.

-

Conclusion: A Versatile Tool for the Synthetic Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its bifunctional nature provides a pre-programmed pathway for the efficient and controlled synthesis of a diverse array of complex organic molecules. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is not merely academic—it is a practical advantage in the quest for novel and impactful chemical entities.

References

-

This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])

-

|60076-09-7|C7H6ClI|MFCD11870128|有机合成-上海珂华生物有限公司. (URL: [Link])

-

This compound | C7H6ClI | CID 13059978 - PubChem. (URL: [Link])

-

Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

1-chloro-3-iodobenzene - 625-99-0, C6H4ClI, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (URL: [Link])

-

Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura reactions of iodobenzene and chlorobenzene with... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from... - ResearchGate. (URL: [Link])

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])

-

Suzuki Coupling - YouTube. (URL: [Link])

-

1-(Chloromethyl)-3-(iodomethyl)benzene | C8H8ClI | CID 53990055 - PubChem. (URL: [Link])

-

Benzene, 1-(chloromethyl)-3-methyl- - the NIST WebBook. (URL: [Link])

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (URL: [Link])

-

-

Grignard Reaction - Web Pages. (URL: [Link])

-

-

Sonogashira cross-coupling reaction - YouTube. (URL: [Link])

-

Using the Grignard Reaction to Prepare Triphenylmethanol - Odinity. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

1-Chloro-3-Iodobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

1-(chloromethyl)-3-iodo-5-methylbenzene - PubChemLite. (URL: [Link])

-

1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem. (URL: [Link])

-

1,3-Bis(chloromethyl)benzene - PMC - NIH. (URL: [Link])

Sources

An In-depth Technical Guide to 1-(Chloromethyl)-3-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3-iodobenzene is a bifunctional aromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. Its unique structure, featuring both a reactive chloromethyl group and an iodine substituent on the benzene ring, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and diverse applications, offering valuable insights for researchers in the field.

Physicochemical Properties of this compound

The distinct reactivity of this compound is a direct consequence of its molecular structure and physicochemical properties. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1][2][3] |

| CAS Number | 60076-09-7 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not definitively reported, related compounds have high boiling points | |

| Melting Point | Not definitively reported |

Molecular Structure Visualization

The spatial arrangement of the chloromethyl and iodo groups on the benzene ring is fundamental to its chemical behavior.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the introduction of the chloromethyl and iodo functionalities onto a benzene precursor. A common strategy involves the chloromethylation of iodobenzene.

Experimental Protocol: Chloromethylation of Iodobenzene

This protocol describes a general procedure for the chloromethylation of an aromatic compound. Caution: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Iodobenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine iodobenzene, paraformaldehyde, and anhydrous zinc chloride in an appropriate anhydrous solvent.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring. The addition should be done carefully to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The dual reactivity of this compound makes it a versatile reagent in medicinal chemistry. The chloromethyl group is susceptible to nucleophilic substitution, while the iodo group can participate in various cross-coupling reactions.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride is a good leaving group, allowing for the introduction of a wide range of nucleophiles. This is a common strategy for incorporating the 3-iodobenzyl moiety into larger molecules.

-

Reaction with Amines: Forms substituted benzylamines.

-

Reaction with Alcohols/Phenols: Yields benzyl ethers.

-

Reaction with Thiols: Produces benzyl thioethers.

Cross-Coupling Reactions at the Iodo Group

The carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The strategic combination of these reactions allows for the construction of complex molecular architectures, which is a cornerstone of modern drug discovery.[4][5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[2]

-

Handling: Use only in a well-ventilated area, and wear protective gloves, clothing, eye, and face protection.[6][7][8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][9] It is also light-sensitive.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6][8] If on skin, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactive sites offer chemists a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research setting.

References

-

PubChem. (n.d.). 1-(Chloromethyl)-3-(iodomethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloromethyl)-4-iodobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-methyl-. Retrieved from [Link]

-

LookChem. (n.d.). 1-Chloro-3-iodobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloromethyl)-2-iodobenzene. Retrieved from [Link]

-

ResearchGate. (2015). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-3-methyl- (CAS 620-19-9). Retrieved from [Link]

-

Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

de Souza, J. A. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

Sources

- 1. This compound|CAS 60076-09-7 [benchchem.com]

- 2. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of 1-(Chloromethyl)-3-iodobenzene from 3-Iodobenzyl Alcohol

Abstract

This technical guide provides an in-depth protocol for the synthesis of 1-(chloromethyl)-3-iodobenzene, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. The procedure details the chlorination of 3-iodobenzyl alcohol using thionyl chloride, a common and efficient method. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 60076-09-7) is a molecule of significant synthetic utility, primarily due to its distinct and orthogonally reactive functional groups.[1][2] Its structure features an aromatic iodine atom and a benzylic chloride, each serving as a versatile handle for distinct chemical transformations.

-

Aryl Iodide Functionality: The iodine atom is an excellent participant in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex molecular scaffolds found in many pharmaceutical agents.

-

Benzylic Chloride Functionality: The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution (SN2) reactions.[1] This enables the introduction of the 3-iodobenzyl moiety onto a variety of nucleophiles such as amines, alcohols, and thiols, or its transformation into other functional groups like aldehydes or nitriles.[1]

This dual reactivity makes this compound an invaluable intermediate for creating libraries of compounds in drug discovery and for the synthesis of complex natural products and materials.[1][3] The conversion of 3-iodobenzyl alcohol to this key intermediate is, therefore, a foundational reaction for many research programs.

Reaction Mechanism: Conversion of Alcohol to Chloride

The transformation of a primary benzyl alcohol to a benzyl chloride is most effectively achieved using thionyl chloride (SOCl₂). This reagent is preferred because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which evolve from the reaction mixture and drive the equilibrium towards the product according to Le Châtelier's principle.

The reaction proceeds through a two-step mechanism:[4]

-

Formation of an Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton transfer, often facilitated by a mild base or another alcohol molecule, and the loss of a chloride ion result in the formation of a key intermediate, a 3-iodobenzyl chlorosulfite.

-

Nucleophilic Attack by Chloride: The chloride ion released in the first step then acts as a nucleophile, attacking the benzylic carbon in an SN2-type reaction.[4][5] This backside attack displaces the chlorosulfite group, which readily decomposes into the stable gaseous products SO₂ and HCl, ensuring the reaction is irreversible.

For primary alcohols, this reaction typically proceeds with inversion of configuration, although for an achiral substrate like 3-iodobenzyl alcohol, this is not a stereochemical concern.[5]

Caption: Generalized mechanism for the chlorination of 3-iodobenzyl alcohol.

Critical Safety Considerations: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent that requires strict handling protocols. All operations must be performed in a certified chemical fume hood. [6]

-

Hazards:

-

Toxicity: Toxic if inhaled and harmful if swallowed.[7][8] Vapors are extremely destructive to the mucous membranes and upper respiratory tract.[7]

-

Reactivity: Reacts violently with water and moisture, liberating toxic gases such as HCl and SO₂.[7][9] It is also incompatible with strong bases, alcohols, and amines.[9]

-

-

Required Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a full-face shield (8-inch minimum) are mandatory.[7]

-

Hand Protection: Wear solvent-resistant gloves (e.g., neoprene or rubber).[6] Always inspect gloves before use.

-

Body Protection: A chemical-resistant lab coat or a full protective suit should be worn.[7] Ensure footwear is closed-toe.

-

-

Emergency Preparedness:

-

An emergency safety shower and eyewash station must be immediately accessible.[6][9]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

-

In case of inhalation, move the person to fresh air immediately.[9]

-

Never use water to extinguish a fire involving thionyl chloride; use dry chemical extinguishers. [9]

-

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary, with corresponding changes to solvent volumes and reaction times.

| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-Iodobenzyl alcohol | 57455-06-8 | 234.03 | 10.0 | 1.0 | 2.34 g |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 12.0 | 1.2 | 0.88 mL (1.43 g) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 20 mL |

digraph "Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];start [label="Start: Assemble Dry Glassware"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; reagents [label="Add 3-Iodobenzyl Alcohol\n& Dry DCM"]; cool [label="Cool to 0 °C\n(Ice Bath)"]; addition [label="Slowly Add SOCl₂\n(Dropwise)"]; reaction [label="Warm to RT\nStir for 2-4h"]; monitor [label="Monitor by TLC"]; workup [label="Quench with Ice Water\n& Separate Layers"]; extract [label="Extract Aqueous Layer\nwith DCM"]; dry [label="Dry Combined Organics\n(Na₂SO₄ or MgSO₄)"]; filter[label="Filter & Concentrate\nin vacuo"]; purify [label="Purify via Column\nChromatography"]; end [label="End: Characterize Pure Product"];

start -> setup -> reagents -> cool -> addition -> reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> extract -> dry -> filter -> purify -> end; }

Caption: Step-by-step experimental workflow for the synthesis.

-

Preparation: Ensure all glassware (a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) is oven-dried or flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the round-bottom flask, add 3-iodobenzyl alcohol (2.34 g, 10.0 mmol). Dissolve the alcohol in anhydrous dichloromethane (20 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Thionyl Chloride Addition: Add thionyl chloride (0.88 mL, 12.0 mmol) to the dropping funnel. Add the thionyl chloride to the reaction mixture dropwise over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting material spot (3-iodobenzyl alcohol) is no longer visible.

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (~50 mL). Caution: Quenching is exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product, typically a pale yellow oil or solid, can be purified by silica gel column chromatography.

-

Purification:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 98:2 Hexanes:EtOAc) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain this compound as a clear oil or low-melting solid. The expected yield is typically high (>90%).

-

-

Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data for the related 2-iodo and 4-iodo isomers can be found in public databases and serve as a useful comparison.[11][12]

-

¹H NMR (CDCl₃): Expected signals include a singlet for the benzylic protons (-CH₂Cl) around δ 4.5 ppm and a series of multiplets in the aromatic region (δ 7.0-7.8 ppm).

-

¹³C NMR (CDCl₃): Expected signals include a peak for the benzylic carbon around δ 45 ppm, a peak for the carbon bearing the iodine atom around δ 94 ppm, and several other signals in the aromatic region (δ 126-140 ppm).

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 252, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

-

Conclusion

The conversion of 3-iodobenzyl alcohol to this compound via thionyl chloride is a robust and high-yielding reaction. This guide provides a detailed, reliable protocol grounded in established chemical principles. By adhering to the stringent safety precautions outlined, researchers can safely and efficiently synthesize this versatile bifunctional molecule, unlocking its potential for applications ranging from the development of novel pharmaceuticals to the creation of advanced organic materials.

References

-

Thionyl Chloride Hazard Summary . New Jersey Department of Health. [Link]

-

Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride . Drexel University. [Link]

-

A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions . Synfacts. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi . Master Organic Chemistry. [Link]

-

Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride . ResearchGate. [Link]

-

Reaction of alcohols with thionyl chloride . YouTube. [Link]

-

1-(Chloromethyl)-2-iodobenzene . PubChem. [Link]

-

Development of a new method for the conversion of alcohols into chlorides . TRACE: Tennessee Research and Creative Exchange. [Link]

-

1-(Chloromethyl)-3-(iodomethyl)benzene . PubChem. [Link]

-

Benzene, 1-(chloromethyl)-3-methyl- . NIST WebBook. [Link]

-

1-(Chloromethyl)-4-iodobenzene . PubChem. [Link]

-

This compound . PubChem. [Link]

-

Supporting Information for Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Benzylic Chlorides with Organoboron Reagents . ACS Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

Exploring the Synthesis Potential of 3-Iodobenzyl Alcohol in Material Science . NINGBO INNO PHARMCHEM. [Link]

- Method for separating and purifying 1-chloromethyl naphthalene.

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug . MDPI. [Link]

- Method for purifying chloromethyl chloroformate.

Sources

- 1. This compound|CAS 60076-09-7 [benchchem.com]

- 2. This compound | C7H6ClI | CID 13059978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. drexel.edu [drexel.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-(Chloromethyl)-3-iodobenzene

Introduction to 1-(Chloromethyl)-3-iodobenzene and its Spectroscopic Characterization

This compound (CAS No: 60076-09-7) is a disubstituted benzene derivative with the molecular formula C₇H₆ClI and a molecular weight of 252.48 g/mol .[1][2] Its utility in synthetic chemistry stems from the presence of two distinct reactive sites: a chloromethyl group, which is susceptible to nucleophilic substitution, and an iodo group on the aromatic ring, which can participate in various cross-coupling reactions.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of this compound in any research or development setting. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Below is the chemical structure of this compound, which will be the basis for our spectroscopic predictions.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the benzylic protons of the chloromethyl group. The electronegativity of the halogen substituents and their positions on the benzene ring will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.7 | Singlet (or narrow triplet) | J ≈ 1-2 Hz |

| H-4 | ~7.5 | Doublet of doublets | J ≈ 8, 2 Hz |

| H-5 | ~7.1 | Triplet | J ≈ 8 Hz |

| H-6 | ~7.3 | Doublet | J ≈ 8 Hz |

| -CH₂Cl | ~4.6 | Singlet | - |

Interpretation:

-

The -CH₂Cl protons are expected to appear as a sharp singlet around 4.6 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

The aromatic protons will exhibit a complex splitting pattern.

-

H-2 , situated between the two electron-withdrawing substituents, will be the most deshielded and is predicted to appear as a singlet or a narrowly split triplet.

-

H-4 will likely be a doublet of doublets due to coupling with H-5 and H-6.

-

H-5 is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6.

-

H-6 will likely appear as a doublet from coupling to H-5.

-

Caption: Predicted ¹H NMR chemical shifts and multiplicities.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons and one for the chloromethyl carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2 | ~138 |

| C-3 | ~94 |

| C-4 | ~130 |

| C-5 | ~129 |

| C-6 | ~136 |

| -CH₂Cl | ~45 |

Interpretation:

-

The -CH₂Cl carbon is expected to resonate at approximately 45 ppm.

-

The aromatic carbons will have varied chemical shifts.

-

C-3 , the carbon directly attached to the iodine, will be significantly shielded and is predicted to appear upfield around 94 ppm. This is a characteristic effect of iodine substitution on a benzene ring.

-

C-1 , bonded to the chloromethyl group, will be downfield around 140 ppm.

-

The other aromatic carbons will appear in the range of 129-138 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the chloromethyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H aromatic stretch |

| 2960-2850 | C-H aliphatic stretch (-CH₂Cl) |

| 1600-1450 | C=C aromatic ring stretch |

| 800-700 | C-H out-of-plane bend (aromatic) |

| 750-650 | C-Cl stretch |

| 600-500 | C-I stretch |

Interpretation:

-

The presence of the aromatic ring will be confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

The chloromethyl group will be identified by the C-H aliphatic stretching bands and the C-Cl stretching vibration.

-

The C-I stretch is expected at a low wavenumber, typically in the 600-500 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small drop of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum of the clean KBr plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252/254 | [M]⁺, Molecular ion peak with isotopic pattern for ¹²C₆H₄³⁵ClI and ¹²C₆H₄³⁷ClI |

| 217 | [M - Cl]⁺ |

| 125 | [M - I]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Interpretation:

-

The molecular ion peak ([M]⁺) will be observed at m/z 252. An isotopic peak ([M+2]⁺) at m/z 254 with an intensity of about one-third of the molecular ion peak will be present due to the natural abundance of the ³⁷Cl isotope.

-

The most likely fragmentation pathways involve the loss of the halogen atoms.

-

Loss of a chlorine radical will result in a fragment at m/z 217.

-

Loss of an iodine radical will give a fragment at m/z 125.

-

-

A peak at m/z 91, corresponding to the stable tropylium ion, is also expected from the fragmentation of the benzyl moiety.

Caption: A simplified workflow for Mass Spectrometry analysis.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification of this compound. The predicted data in this guide, based on fundamental principles and comparisons with related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of this data is crucial for ensuring the quality and identity of the material in any synthetic application.

References

- Supporting Information for scientific articles (General reference, specific data for the target molecule was not found).

-

PubChem, National Center for Biotechnology Information. 1-(Chloromethyl)-2-iodobenzene. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 1-(Chloromethyl)-3-(iodomethyl)benzene. Available from: [Link]

-

SpectraBase. 1-Chloro-3-Iodobenzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. 1-Chloro-3-iodobenzene. Available from: [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-methyl-. Available from: [Link]

-

NIST WebBook. Benzene, 1-chloro-3-iodo-. Available from: [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-3-methyl-. Available from: [Link]

-

SpectraBase. 1-Chloro-3-Iodobenzene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

AbacipharmTech. This compound. Available from: [Link]

-

ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Available from: [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. Available from: [Link]

-

NIST WebBook. Benzene, 1-chloro-3-iodo-. Available from: [Link]

-

PubChemLite. 1-(chloromethyl)-3-iodo-5-methylbenzene. Available from: [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-3-iodobenzene is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two distinct functional groups: a benzylic chloromethyl group and an aryl iodide. This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group, offering insights into its synthetic applications and the chemoselectivity of its transformations. We will explore nucleophilic substitution, oxidation, and reduction reactions at the chloromethyl position, providing a framework for the strategic design of complex molecular architectures.

Introduction

The unique substitution pattern of this compound (CAS No. 60076-09-7) presents a versatile platform for sequential and site-selective modifications.[1] The molecule, with a molecular formula of C₇H₆ClI and a molecular weight of 252.48 g/mol , features a chloromethyl group that is susceptible to a range of transformations, and an iodo group that is a prime candidate for transition-metal-catalyzed cross-coupling reactions.[1] This duality in reactivity allows for a modular approach to the synthesis of complex organic molecules, where each functional group can be addressed under specific reaction conditions with high fidelity. This guide will focus on the chemistry of the chloromethyl group, a benzylic halide whose reactivity is a cornerstone of modern synthetic strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| CAS Number | 60076-09-7 |

| Appearance | Liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of 3-iodobenzyl alcohol. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent like dichloromethane (DCM) and can be catalyzed by N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis from 3-Iodobenzyl Alcohol

-

To a solution of 3-iodobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Reactivity of the Chloromethyl Group

The chloromethyl group in this compound is a primary benzylic halide. This structural feature renders the benzylic carbon highly susceptible to nucleophilic attack, due to the ability of the adjacent benzene ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.[1]

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent electrophile and readily undergoes substitution with a wide array of nucleophiles. This allows for the introduction of diverse functionalities at this position.

The displacement of the chloride by a cyanide nucleophile is a facile process, leading to the formation of (3-iodophenyl)acetonitrile. This reaction is typically carried out using sodium cyanide (NaCN) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting nitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Reaction: this compound + NaCN → (3-Iodophenyl)acetonitrile + NaCl

The cyanide ion acts as a nucleophile, attacking the benzylic carbon and displacing the chloride ion in an Sₙ2 reaction. The aromatic iodine remains intact under these conditions.[2]

Reaction with primary or secondary amines leads to the corresponding N-substituted 3-iodobenzylamines.[1] This reaction is a fundamental method for the construction of more complex amine-containing molecules. The reaction typically proceeds by heating the benzyl chloride with an excess of the amine, which also serves as the base to neutralize the HCl formed.

-

Reaction: this compound + 2 R₂NH → N-(3-Iodobenzyl)dialkylamine + R₂NH₂⁺Cl⁻

A variety of other nucleophiles, such as thiols, alcohols, and azide ions, can also displace the benzylic chloride to form the corresponding thioethers, ethers, and azides, respectively.[1]

Oxidation Reactions

The benzylic position of the chloromethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions dictates the final oxidation state.[1]

Milder oxidizing agents can selectively oxidize the chloromethyl group to an aldehyde. Reagents such as manganese dioxide (MnO₂) or a Kornblum oxidation (using DMSO as the oxidant) can be employed for this transformation.

-

Reaction: this compound + [O] → 3-Iodobenzaldehyde

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will typically lead to the over-oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

-

Reaction: this compound + [O] (strong) → 3-Iodobenzoic acid

Reduction Reactions

The chloromethyl group can be readily reduced to a methyl group, a process known as hydrogenolysis. This transformation provides access to 3-iodotoluene.

A common method for this reduction is catalytic hydrogenation, where hydrogen gas is used in the presence of a palladium on carbon (Pd/C) catalyst.[1] A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl that is formed.

-

Reaction: this compound + H₂ (Pd/C) → 3-Iodotoluene + HCl

Chemoselectivity: Chloromethyl vs. Iodo Group

A key aspect of the utility of this compound is the ability to selectively react at one of the two halogenated sites.

-

Nucleophilic Attack: The chloromethyl group is significantly more reactive towards nucleophiles than the aryl iodide under typical Sₙ2 conditions. This allows for the selective functionalization of the benzylic position without affecting the iodo group.[2]

-

Cross-Coupling Reactions: Conversely, the carbon-iodine bond is more susceptible to oxidative addition to low-valent transition metals, such as palladium(0), which is the key initial step in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Under standard cross-coupling conditions, the aryl iodide will react preferentially, leaving the chloromethyl group intact.[1]

This orthogonal reactivity is a powerful tool for synthetic chemists, enabling a stepwise approach to building molecular complexity.

Cross-Coupling Reactions at the Iodo Position

While the focus of this guide is the chloromethyl group, it is important to briefly mention the reactivity of the iodo group to provide a complete picture of the molecule's synthetic potential. The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds.[1]

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a versatile method for the synthesis of substituted alkenes.

Sonogashira Coupling

The Sonogashira reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This reaction is a reliable method for the synthesis of aryl alkynes.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for this compound.

Figure 1: Synthesis and primary reaction pathways of this compound.

Figure 2: Detailed transformations of the chloromethyl group.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The chloromethyl group provides a reactive handle for a variety of transformations, including nucleophilic substitution, oxidation, and reduction, allowing for the introduction of a wide range of functional groups. The ability to selectively functionalize the chloromethyl group in the presence of the aryl iodide, and vice versa, makes this compound an ideal substrate for the modular and efficient synthesis of complex molecules. This guide provides a foundational understanding of the reactivity of the chloromethyl group, which we hope will be a valuable resource for researchers in the design and execution of novel synthetic strategies.

References

-

Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. (URL: [Link])

-

Question: The structure of the major product formed in the following reac.. - Filo. (URL: [Link])

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. (URL: [Link])

-

iodobenzene - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs. (URL: )

-

Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. (URL: [Link])

-

A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (URL: [Link])

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])

-

Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from... - ResearchGate. (URL: [Link])

-

(a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

iodobenzene dichloride - Organic Syntheses Procedure. (URL: [Link])

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])

-

Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. (URL: [Link])

-

Transformation of chlorobenzene by Mn(III) generated in MnO2/organic acid systems | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... - ResearchGate. (URL: [Link])

-

The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (URL: [Link])

-

Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... - ResearchGate. (URL: [Link])

-

1-(Chloromethyl)-4-iodobenzene | C7H6ClI | CID 817211 - PubChem. (URL: [Link])

-

An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (URL: [Link])

-

A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides - The Royal Society of Chemistry. (URL: [Link])

-

(PDF) Chemical Manganese Dioxide (CMD): lts Application to the Oxidative Iodination of Benzene, Halobenzenes and Some Deactivated Arenes - ResearchGate. (URL: [Link])

-

Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine - KoreaScience. (URL: [Link])

-

Controlled Cationic Polymerization ofp-(Chloromethyl)styrene: BF3-Catalyzed Selective Activation of a CO Terminal from Alcohol | Request PDF - ResearchGate. (URL: [Link])

-

1-(Chloromethyl)-2-iodobenzene | C7H6ClI | CID 101064 - PubChem. (URL: [Link])

-

1-(CHLOROMETHYL)-2-IODOBENZENE - gsrs. (URL: [Link])

-

This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])

-

Highly efficient MnOx catalysts derived from Mn-MOFs for chlorobenzene oxidation - OUCI. (URL: [Link])

-

Reaction of chloropyridazin-3(2H)-ones with iodide - arkat usa. (URL: [Link])

Sources

An In-depth Technical Guide to the Stability and Storage of 1-(Chloromethyl)-3-iodobenzene

This guide provides a comprehensive technical overview of the stability and storage conditions for 1-(Chloromethyl)-3-iodobenzene (CAS No. 60076-09-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, potential degradation pathways, recommended storage conditions, and analytical methodologies for ensuring the integrity of this versatile bifunctional building block.

Introduction: The Duality of Reactivity

This compound is a valuable reagent in organic synthesis, prized for its two distinct reactive sites. The iodine atom on the aromatic ring is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of complex carbon-carbon bonds.[1] Concurrently, the benzylic chloride of the chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.[1] This dual reactivity, however, also underpins its inherent instability. Understanding the factors that can lead to its degradation is paramount for its effective use in synthesis, ensuring reaction reproducibility and the purity of downstream products.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 60076-09-7 | |

| Molecular Formula | C₇H₆ClI | |

| Molecular Weight | 252.48 g/mol | |

| Appearance | Liquid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, under inert atmosphere, in the dark |

Intrinsic Chemical Instability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the chloromethyl group, a benzylic halide. This functional group is susceptible to several degradation pathways, particularly hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The presence of moisture is a critical factor in the degradation of this compound. The benzylic chloride is susceptible to nucleophilic attack by water, leading to the formation of 3-iodobenzyl alcohol and hydrochloric acid. This reaction can proceed via an SN1 or SN2 mechanism, facilitated by the ability of the benzene ring to stabilize the carbocation intermediate in an SN1 pathway.[1]

The generated hydrochloric acid can further catalyze the degradation process.

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The benzylic position of the chloromethyl group is prone to oxidation.[1] Common atmospheric oxygen can initiate this process, which may be accelerated by exposure to light or the presence of metal ion impurities. The initial oxidation product is likely 3-iodobenzaldehyde, which can be further oxidized to 3-iodobenzoic acid.[1]

Caption: Workflow for stability assessment.

Conclusion

This compound is a reactive and versatile building block whose utility is directly linked to its purity. Its stability is compromised by exposure to moisture, oxygen, and light. Adherence to stringent storage conditions—refrigeration, inert atmosphere, and protection from light—is essential to preserve its integrity. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method provides the necessary framework for monitoring the purity of this compound and ensuring its suitability for synthetic applications in research and drug development.

References

-

PubChem. This compound. ([Link])

-

MedCrave. Forced Degradation Studies. ([Link])

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])

-

The Royal Society of Chemistry. Supporting Information - General experimental details. ([Link])

-

PubChem. 1-(Chloromethyl)-2-iodobenzene. ([Link])

-

ResearchGate. What to select for storing your compound: neat vs.in solution ?. ([Link])

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. ([Link])

-

European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

-

Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. ([Link])

-

Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. ([Link])

-